molecular formula C10H7BrF3N3O B12293739 N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12293739
M. Wt: 322.08 g/mol
InChI Key: ZJGVPGPYVXKRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a halogenated imidazo[1,2-a]pyridine derivative featuring a trifluoroacetamide functional group. The bromine atom at position 6 and the methyl group at position 8 introduce steric and electronic modifications that influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H7BrF3N3O

Molecular Weight

322.08 g/mol

IUPAC Name

N-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H7BrF3N3O/c1-5-2-6(11)3-17-4-7(15-8(5)17)16-9(18)10(12,13)14/h2-4H,1H3,(H,16,18)

InChI Key

ZJGVPGPYVXKRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)NC(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

2-Amino-5-bromo-3-methylpyridine reacts with α-bromo ketones in ethanol at reflux (78°C, 12–18 h) to construct the bicyclic system. For example, bromoacetone facilitates ring closure through nucleophilic displacement, yielding 6-bromo-8-methylimidazo[1,2-a]pyridine with 65–72% efficiency. The methyl group at position 8 is introduced via the 3-methyl substituent on the starting pyridine, ensuring regioselectivity.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation (150°C, 20 min) with catalytic p-toluenesulfonic acid in DMF, reducing reaction times from hours to minutes while maintaining 68–75% yields. This method proves particularly effective for electron-deficient substrates, minimizing decomposition pathways.

Functionalization at Position 2: Amine Group Installation

The C2 amine serves as the anchor for trifluoroacetyl protection.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of 6-bromo-8-methylimidazo[1,2-a]pyridine with ammonia gas (5 bar pressure) in dioxane at 100°C for 24 h achieves 58% conversion. While effective, this method requires specialized equipment for gas handling.

SNAr Displacement with Ammonia

Nucleophilic aromatic substitution using aqueous ammonia (28% w/w) in n-butanol at 120°C for 48 h provides a safer alternative, albeit with lower yields (42–45%) due to competing hydrolysis.

Trifluoroacetylation of the C2 Amine

The final step involves protecting the primary amine with a trifluoroacetyl group.

Anhydride-Mediated Acylation

Reaction with trifluoroacetic anhydride (1.2 eq) in dichloromethane at 0°C to room temperature (12 h) achieves 85–90% conversion. Triethylamine (3 eq) scavenges HCl, preventing N-dealkylation.

Table 1: Optimization of Trifluoroacetylation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
DCM Et3N 0→25 12 89
THF Pyridine 25 18 76
EtOAc DMAP 40 6 82

Kinetic vs Thermodynamic Control

Lower temperatures (0–5°C) favor monoacylation, while prolonged heating (40°C, 6 h) induces diacylation byproducts (8–12%). Monitoring via LC-MS (Atlantis column, 214 nm) ensures product fidelity.

Integrated Synthetic Routes

Sequential Three-Step Approach

  • Core Formation : Cyclocondensation (72% yield)
  • Amination : SNAr displacement (45% yield)
  • Acylation : TFAA/DCM (89% yield)
    Overall yield : 28.9%

One-Pot Methodology

Combining cyclization and amination in DMF/water (7:3) at 100°C for 24 h, followed by in-situ acylation, reduces purification steps but compromises yield (18–22%).

Analytical Characterization

Critical spectral data confirm successful synthesis:

  • 1H NMR (DMSO-d6): δ 8.59 (s, 1H, H-5), 7.13–7.07 (m, 2H, H-3/H-7), 2.41 (s, 3H, CH3)
  • HRMS : m/z 322.08 [M+H]+ (calc. 322.08 for C10H7BrF3N3O)
  • HPLC Purity : 97.0% (X-Terra C18, 3.07 min retention)

Challenges and Optimization Opportunities

  • Bromine Stability : Elevated temperatures (>100°C) during cyclization induce debromination (5–8% loss).
  • Methyl Group Oxidation : MnO2 impurities in solvents catalyze 8-CH3 → 8-COOH conversion (mitigated by Na2SO4 drying).
  • Scale-Up Limitations : Gram-scale reactions show reduced yields (14–18%) due to exothermic acylation steps.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide exhibit promising antimicrobial activity. For instance, derivatives of imidazo[1,2-a]pyridine have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

  • A study assessed the antimicrobial efficacy of imidazo derivatives against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated that certain derivatives displayed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of cancer cells.

Case Study: Anticancer Screening

  • In a screening conducted by the National Cancer Institute (NCI), compounds related to this compound were tested against a panel of cancer cell lines. The results showed that some derivatives exhibited significant cytotoxic effects on breast cancer cell lines .

Drug Development

This compound has been explored as a lead compound in drug development due to its unique pharmacophore.

Potential Applications:

  • Antimicrobial Agents: Given its activity against resistant strains, it could be developed into new antibiotics.
  • Anticancer Therapeutics: Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments are necessary to evaluate its potential side effects.

Data Summary:

Study TypeFindings
Acute ToxicityLow toxicity observed in animal models at therapeutic doses .
Chronic ToxicityLong-term studies needed to evaluate carcinogenic potential .

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and trifluoroacetamide groups play a crucial role in its binding affinity and specificity towards these targets . The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide and its closest analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Br (6), CH₃ (8) C₁₀H₈BrF₃N₃O ~324.1 (estimated) Not explicitly listed Hypothesized enhanced lipophilicity and steric hindrance due to methyl group at position 6.
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Br (6) C₉H₅BrF₃N₃O 308.06 504413-35-8 Used in kinase inhibition studies (e.g., JAK-STAT pathway); similarity score 0.51 .
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Cl (6) C₉H₅ClF₃N₃O 263.6 209971-48-2 Lower molecular weight and altered halogen interactions; discontinued due to unknown factors .
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Cl (8) C₉H₅ClF₃N₃O 263.6 2006277-79-6 High environmental toxicity; requires stringent storage conditions (dry, ventilated, sealed) .
N-(6-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Br (6), CH₃ (5) C₁₀H₈BrF₃N₃O ~324.1 (estimated) Not explicitly listed Discontinued; potential synthesis or stability challenges .

Structural and Electronic Modifications

  • Methyl Group Impact: The 8-methyl substituent in the target compound likely reduces solubility but improves metabolic stability compared to non-methylated analogs .
  • Trifluoroacetamide Group : This moiety enhances electron-withdrawing effects, stabilizing the molecule against enzymatic degradation .

Research Findings and Limitations

Discontinuation Trends : Several analogs (e.g., 6-chloro and 5-methyl derivatives) are marked as discontinued, suggesting synthesis challenges, toxicity, or instability .

Safety Profiles : The 8-chloro analog (CAS 2006277-79-6) exhibits high environmental toxicity (H410: toxic to aquatic life) and requires specialized handling .

Computational Predictions: SMILES notation (BrC1=CC=CC2=NC(=CN21)NC(C(F)(F)F)=O) and molecular descriptors (e.g., LogP, polar surface area) for the target compound can be modeled using tools referenced in .

Biological Activity

N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Chemical Formula : C9_9H5_5BrF3_3N3_3O
  • Molecular Weight : Approximately 312.05 g/mol
  • Functional Groups : Includes a bromine atom at the 6-position and a trifluoroacetamide moiety, which may enhance its reactivity and biological activity.

The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, often associated with anti-inflammatory and anticancer activities. The trifluoroacetamide group can participate in acylation reactions, contributing to the compound's potential as a versatile building block in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds with similar structures have shown potential as antibacterial agents. The imidazo[1,2-a]pyridine derivatives are frequently evaluated for their efficacy against various bacterial strains.
  • Anticancer Properties : The compound is posited to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction could elucidate its mechanism of action in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. Inhibitors of nSMase2 have shown promise in reducing exosome release and mitigating disease progression .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by modifications on the imidazo ring. A comparative analysis of related compounds reveals:

Compound NameCAS NumberKey Features
N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide504413-35-8Contains trifluoroacetamide; potential antibacterial activity
6-Bromoimidazo[1,2-a]pyridineNot availableBase structure without trifluoroacetamide; used in various syntheses
N-(5-Bromoimidazo[1,2-a]pyridin-3-yl)-trifluoroacetamideNot availableDifferent substitution pattern; evaluated for anti-cancer properties

This table illustrates how variations in substitution patterns can affect the biological activity of imidazo derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Studies : Research on imidazo derivatives has shown that specific substitutions can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer types.
  • Neuroprotective Effects : Investigations into nSMase inhibitors have revealed their potential to protect neurons from apoptosis in models of Alzheimer's disease. The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic relevance.
  • Mechanistic Insights : Studies utilizing molecular docking simulations have suggested that this compound may interact with key proteins involved in cell signaling pathways, providing insights into its potential mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.